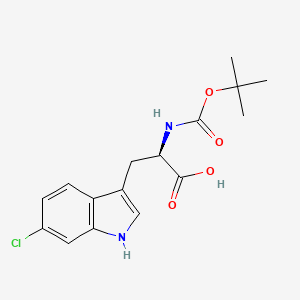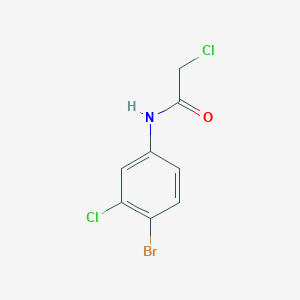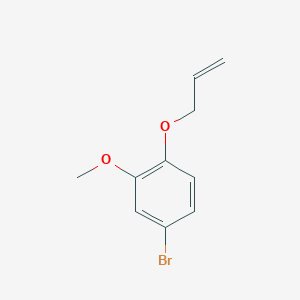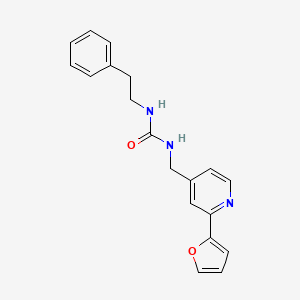
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea is a chemical compound that has gained significant interest from the scientific community due to its potential applications in various fields. This compound is also known as FPMP, and it has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds Research has highlighted the use of furan-2-yl and pyridin-4-yl derivatives as key building blocks in synthesizing biologically active heterocyclic compounds. These compounds, including pyrimidine and pyridazine structures, are analogues of nitrogen-containing bases of the pyrimidine series. They demonstrate significant potential in creating molecules with varied biological activities (Aniskova, Grinev, & Yegorova, 2017).
DNA Interaction and Anticancer Activity A novel derivative incorporating furan-2-yl and pyridin-2-yl moieties has been developed for its role as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound, compared to traditional topoisomerase II poisons, shows stronger activity and less DNA toxicity, making it a potential candidate for anticancer treatments (Jeon et al., 2017).
Development of Therapeutic Agents Compounds containing furan and pyridine fragments have been synthesized for their potential as therapeutic agents. For example, modifications of pyridine derivatives led to the development of highly selective mGlu5 receptor antagonists with potential applications in treating anxiety disorders (Cosford et al., 2003).
Photocatalytic Activity and Environmental Applications Certain Cu(II) compounds, featuring furan-2-yl and pyridin-2-yl structures, have shown notable photocatalytic activities. These compounds are being explored for environmental applications like the degradation of pollutants in water solutions, demonstrating their potential in addressing environmental challenges (Chen & Mao, 2022).
Synthesis of Functional Materials Pyrrole and furan-based pyridine/pyridinium bisamides, which include furan-2-yl and pyridin-2-yl moieties, have been synthesized as new supramolecular gelators. These materials show promise in applications such as selective sensing, drug delivery, and cation binding (Panja, Ghosh, & Ghosh, 2018).
properties
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFJTPQPGAGQRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

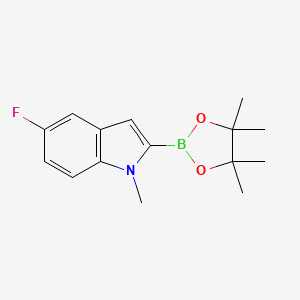
![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)
![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2418980.png)
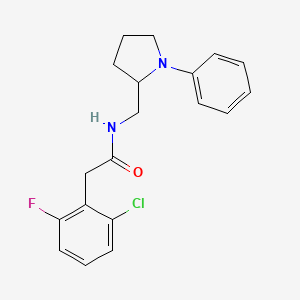
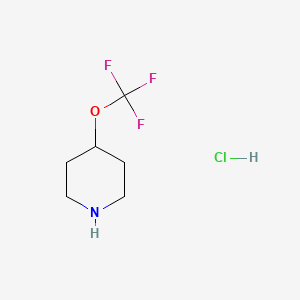
![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)
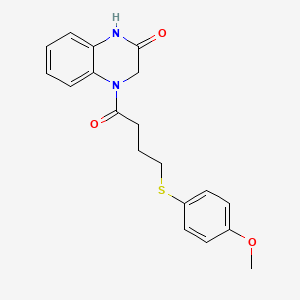
![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
